2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile
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Overview
Description
2,2’-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile is a complex organic compound with a unique structure that includes an indene core substituted with a prop-2-en-1-yl group and two propanedinitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanedinitrile groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2’-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,2’-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: Shares a similar structural motif with a prop-1-en-1-yl group but differs in its sulfur-containing disulfane linkage.
2-Methyl-2-propen-1-ol: Contains a similar propenyl group but lacks the indene core and propanedinitrile groups.
(2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Features a propenyl group within a tetrahydropyran ring structure.
Uniqueness
2,2’-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile is unique due to its combination of an indene core with prop-2-en-1-yl and propanedinitrile groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
152087-61-1 |
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Molecular Formula |
C19H12N4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-[3-(dicyanomethylidene)-2-methyl-2-prop-2-enylinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H12N4/c1-3-8-19(2)17(13(9-20)10-21)15-6-4-5-7-16(15)18(19)14(11-22)12-23/h3-7H,1,8H2,2H3 |
InChI Key |
RXMKOZHQRQGHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N)CC=C |
Origin of Product |
United States |
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